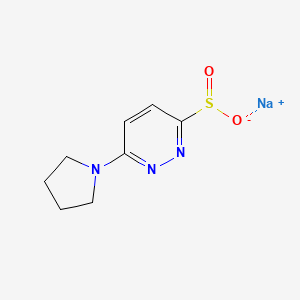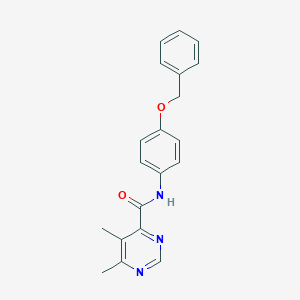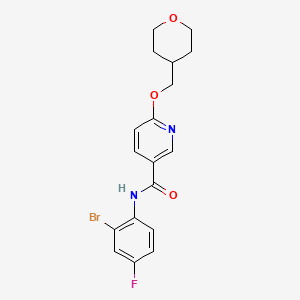![molecular formula C17H14ClFN4O B3006623 2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide CAS No. 1448077-32-4](/img/structure/B3006623.png)
2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as GSK-J4, and it is a selective inhibitor of the histone demethylase JMJD3. The purpose of
Wissenschaftliche Forschungsanwendungen
Peripheral Benzodiazepine Receptor Imaging : A study by Fookes et al. (2008) synthesized fluorinated compounds with affinity for peripheral benzodiazepine receptors (PBRs), different from central benzodiazepine receptors. These compounds, including derivatives of imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, have potential in imaging PBR expression in neurodegenerative disorders using positron emission tomography.
Tuberculosis GyrB Inhibitors : A study by Jeankumar et al. (2013) developed thiazole-aminopiperidine hybrid analogs as inhibitors of Mycobacterium tuberculosis GyrB. These compounds, including derivatives with fluorobenzyl and phenylthiazole groups, showed significant in vitro activity against tuberculosis.
Tuberculostatic Activity : Research by Foks et al. (2005) focused on the synthesis of tuberculostatic pyrazine derivatives. These compounds, synthesized from 2-chloro-3-cyanopyrazine, demonstrated significant tuberculostatic activity, highlighting their potential in tuberculosis treatment.
Synthesis of Fluorinated Pyrazoles : A study by Surmont et al. (2011) developed a synthetic strategy for 3-amino-4-fluoropyrazoles. These compounds are important as building blocks in medicinal chemistry due to their functional groups allowing further functionalization.
Antimicrobial and Antioxidant Activity : Research by Flefel et al. (2018) synthesized novel pyridine derivatives, including triazolopyridines and pyridotriazines, exhibiting antimicrobial and antioxidant activity. This highlights the potential application of such compounds in combating microbial infections and oxidative stress.
Anti-Lung Cancer Activity : A study by Hammam et al. (2005) synthesized novel fluoro-substituted benzo[b]pyran compounds, which showed significant anti-lung cancer activity at low concentrations compared to a reference drug.
Fluorescence Properties for Biological Applications : Yamaji et al. (2017) prepared benzamides with intense luminescence properties, useful in biological and organic material applications. These compounds emitted blue fluorescence, which is significant for various applications in bioimaging and material science.
Wirkmechanismus
Mode of Action
Based on its structural similarity to other pyrazole and pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Pyrazole and pyridine derivatives are known to be involved in a variety of biological processes, suggesting that this compound may also have diverse biochemical impacts .
Pharmacokinetics
The presence of fluorine in the molecule could potentially enhance its metabolic stability and bioavailability .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-11-12(19)4-5-13(14)17(24)21-8-10-23-9-6-16(22-23)15-3-1-2-7-20-15/h1-7,9,11H,8,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGYUXUUKKOECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)
![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)

![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)


![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)

